molecular formula C9H13NO4 B169233 Methyl 1-acetyl-4-oxopiperidine-3-carboxylate CAS No. 17038-83-4

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Cat. No. B169233
CAS RN: 17038-83-4
M. Wt: 199.2 g/mol
InChI Key: SIAOHJSZJXTQGK-UHFFFAOYSA-N
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Description

“Methyl 1-acetyl-4-oxopiperidine-3-carboxylate” is a chemical compound with the molecular weight of 199.21 . It is typically stored at 4 degrees Celsius . The compound is usually in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 1-acetyl-4-oxopiperidine-3-carboxylate”. The InChI code is "1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3" . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-acetyl-4-oxopiperidine-3-carboxylate” is an oil-like substance . It is stored at 4 degrees Celsius . The compound has a molecular weight of 199.21 .

Scientific Research Applications

Synthesis and Catalytic Applications

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate and its derivatives have been extensively studied for their synthesis and use in catalytic applications. For instance, Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, which is important for pharmaceutical applications (Wang, Zhao, Xue, & Chen, 2018).

Role in Synthesis of Bioactive Compounds

The compound also plays a significant role in the synthesis of bioactive compounds. Xin-zhi Chen (2011) demonstrated the synthesis of tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate in the synthesis of protein tyrosine kinase inhibitors, highlighting its potential in drug development (Chen Xin-zhi, 2011).

Stereochemistry and Molecular Structure

Research by Fernández et al. (1993) focused on the structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate, revealing insights into its keto-enol tautomerism and configurational isomerism. Such studies are crucial in understanding the chemical behavior of this compound (Fernández, Casares, Gálvez, & Bellanato, 1993).

Applications in Asymmetric Synthesis

Another significant application is in asymmetric synthesis, as highlighted by Hao et al. (2011), who developed a novel method for synthesizing cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent protein kinase inhibitors (Hao, Liu, Zhang, & Chen, 2011).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing vapors or mists .

properties

IUPAC Name

methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOHJSZJXTQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556489
Record name Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

CAS RN

17038-83-4
Record name Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 4-oxo-3-piperidinecarboxylate hydrochloride (10 g, 51.65 mmol) was dissolved in dichloromethane (130 mL). Triethylamine (7.20 mL, 51.65 mmol) was added followed by acetic anhydride (4.87 mL, 51.65 mmol). The reaction mixture was stirred at room temperature for 2 h. The organic phase was washed with water, dried over MgSO4, filtered and concentrated to give methyl 1-acetyl-4-oxopiperidine-3-carboxylate (6.10 g, 59.3%), which was used in the next step as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Grigg, U Sakee, V Sridharan, S Sukirthalingam… - Tetrahedron, 2006 - Elsevier
… Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (2.00 g, 10.05 mmol) was added to a stirred solution of KO t Bu (1.17 g, 10.42 mmol) in DMSO (20 ml). The resulting solution was stirred …
Number of citations: 26 www.sciencedirect.com

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